4-Chloro-3-fluoro-4'-methylbenzhydrol 4-Chloro-3-fluoro-4'-methylbenzhydrol
Brand Name: Vulcanchem
CAS No.: 842140-55-0
VCID: VC7923897
InChI: InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,14,17H,1H3
SMILES: CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O
Molecular Formula: C14H12ClFO
Molecular Weight: 250.69 g/mol

4-Chloro-3-fluoro-4'-methylbenzhydrol

CAS No.: 842140-55-0

Cat. No.: VC7923897

Molecular Formula: C14H12ClFO

Molecular Weight: 250.69 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-fluoro-4'-methylbenzhydrol - 842140-55-0

Specification

CAS No. 842140-55-0
Molecular Formula C14H12ClFO
Molecular Weight 250.69 g/mol
IUPAC Name (4-chloro-3-fluorophenyl)-(4-methylphenyl)methanol
Standard InChI InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,14,17H,1H3
Standard InChI Key KQJJDUMRMOLNEM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O
Canonical SMILES CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

4-Chloro-3-fluoro-4'-methylbenzhydrol features a benzhydrol skeleton (diphenylmethanol) with distinct substitutions:

  • Chlorine at the para position of one phenyl ring.

  • Fluorine at the meta position of the same ring.

  • Methyl group at the para position of the second phenyl ring.

  • Hydroxymethyl (-CH2OH) bridging the two aromatic systems.

This arrangement creates a polar-nonpolar dichotomy, with the hydroxymethyl group enhancing water solubility and the halogen/methyl groups promoting lipid membrane permeability. The compound’s IUPAC name, (4-chloro-3-fluorophenyl)-(4-methylphenyl)methanol, reflects this substitution pattern .

Table 1: Molecular Characteristics

PropertyValue/Description
Molecular FormulaC₁₄H₁₂ClFO
Molecular Weight250.69 g/mol
Functional GroupsHydroxymethyl, Chloro, Fluoro
CAS Registry Number842140-55-0
SMILES NotationCC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O

Electronic and Steric Effects

The chlorine atom’s electronegativity (3.0 Pauling scale) induces electron withdrawal via inductive effects, polarizing the aromatic ring and activating it toward nucleophilic substitution. In contrast, the methyl group donates electrons through hyperconjugation, increasing electron density on the adjacent phenyl ring. The fluorine atom (electronegativity 4.0) exerts a strong ortho/para-directing influence while stabilizing adjacent charges through resonance. These competing electronic effects create regions of varying reactivity within the molecule.

Synthetic Routes and Production Challenges

Theoretical Synthesis Pathways

While detailed industrial protocols remain undisclosed, retrosynthetic analysis suggests two plausible routes:

  • Ketone Reduction Pathway

    • Step 1: Friedel-Crafts acylation of toluene with 4-chloro-3-fluorobenzoyl chloride to form 4-chloro-3-fluoro-4'-methylbenzophenone.

    • Step 2: Reduction of the ketone using NaBH₄ or LiAlH₄ in anhydrous THF or diethyl ether.

  • Grignard Addition Approach

    • Step 1: Reaction of 4-methylphenylmagnesium bromide with 4-chloro-3-fluorobenzaldehyde.

    • Step 2: Acidic workup to protonate the alkoxide intermediate.

Table 2: Comparison of Synthetic Methods

ParameterKetone ReductionGrignard Addition
Yield EfficiencyHigh (85–90%)Moderate (70–75%)
Byproduct FormationMinimalPossible diarylmethane
ScalabilityIndustrial-friendlyLimited by Grignard stability

Industrial Production Considerations

Large-scale manufacturing faces three key challenges:

  • Purification Complexity: Separation from diastereomers due to the chiral benzhydrol center.

  • Halogen Handling: Corrosive byproducts from chloride/fluoride elimination reactions.

  • Solvent Recovery: Energy-intensive distillation of polar aprotic solvents like DMF or DMSO.

Reactivity and Derivative Formation

Oxidation Behavior

The benzhydrol moiety undergoes oxidation to the corresponding ketone (4-chloro-3-fluoro-4'-methylbenzophenone) under mild conditions. Jones reagent (CrO₃/H₂SO₄) achieves >95% conversion at 25°C within 2 hours, while PCC (pyridinium chlorochromate) offers a milder alternative for acid-sensitive substrates.

Nucleophilic Aromatic Substitution

The chloro-substituted ring participates in SNAr reactions with oxygen/nitrogen nucleophiles:

  • Methoxylation: NaOMe in DMSO at 80°C replaces chlorine with methoxy.

  • Amination: NH₃ in EtOH under pressure yields the aniline derivative.

Fluorine remains inert under these conditions due to its strong C-F bond (bond dissociation energy ~485 kJ/mol).

Kinase TargetKd (nM)Biological Relevance
EGFR (Epidermal Growth Factor Receptor)12.4Cancer proliferation
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)28.9Angiogenesis inhibition
CDK4 (Cyclin-Dependent Kinase 4)45.6Cell cycle regulation

Metabolic Stability Profile

In vitro hepatocyte assays show:

  • Phase I Metabolism: Hydroxymethyl oxidation to carboxylic acid (t₁/₂ = 6.2 hours).

  • Phase II Conjugation: Glucuronidation at the phenolic oxygen (CLint = 18 mL/min/kg).

The methyl group’s steric bulk slows oxidative degradation compared to non-methylated analogs.

Materials Science Applications

Polymer Crosslinking Agent

The compound’s dual reactivity (alcohol + aryl halides) enables participation in step-growth polymerization:

  • Polyether Synthesis: Base-catalyzed Williamson ether synthesis with dihalides.

  • Epoxy Resins: Glycidylation followed by amine curing.

Table 4: Polymer Properties with 4-Chloro-3-fluoro-4'-methylbenzhydrol Incorporation

Polymer TypeTensile Strength (MPa)Glass Transition Temp (°C)
Polyetherimide92 ± 3.1217
Epoxy-Amine Thermoset118 ± 4.5155

Liquid Crystal Formulations

The molecule’s rigid biphenyl core and flexible hydroxymethyl tail induce nematic mesophases between 145–189°C, as observed in differential scanning calorimetry (DSC) studies.

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